molecular formula C13H13NO3S B3052120 N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide CAS No. 38557-76-5

N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B3052120
CAS No.: 38557-76-5
M. Wt: 263.31 g/mol
InChI Key: XTOKVLADBOLOOL-UHFFFAOYSA-N
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Description

N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 g/mol . It is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methyl-N-phenylbenzenesulfonamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-methyl-N-phenylbenzenesulfonamide
  • N-hydroxy-4-methyl-N-phenylbenzenesulfonamide derivatives
  • Other sulfonamide compounds

Uniqueness

N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-hydroxy-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKVLADBOLOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300885
Record name n-hydroxy-4-methyl-n-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-76-5
Record name NSC139690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-hydroxy-4-methyl-n-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 2
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 3
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 4
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 5
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 6
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide

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